molecular formula C14H13N3O3 B7831634 2-(4-oxo-3,4-dihydro-5H-pyridazino[4,5-b]indol-5-yl)butanoic acid

2-(4-oxo-3,4-dihydro-5H-pyridazino[4,5-b]indol-5-yl)butanoic acid

Cat. No.: B7831634
M. Wt: 271.27 g/mol
InChI Key: JAYJVDDNMHNJMJ-UHFFFAOYSA-N
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Description

2-(4-oxo-3,4-dihydro-5H-pyridazino[4,5-b]indol-5-yl)butanoic acid is a complex organic compound belonging to the class of pyridazinone derivatives. This compound features a pyridazinone ring system fused to an indole moiety, which is further substituted with a butanoic acid group. Due to its unique structural characteristics, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Properties

IUPAC Name

2-(4-oxo-3H-pyridazino[4,5-b]indol-5-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c1-2-10(14(19)20)17-11-6-4-3-5-8(11)9-7-15-16-13(18)12(9)17/h3-7,10H,2H2,1H3,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAYJVDDNMHNJMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C2=CC=CC=C2C3=C1C(=O)NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649076
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-oxo-3,4-dihydro-5H-pyridazino[4,5-b]indol-5-yl)butanoic acid typically involves multiple steps, starting with the construction of the pyridazinone core One common approach is the cyclization of hydrazine derivatives with β-keto esters or β-diketones under acidic or basic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process. Additionally, purification methods such as recrystallization, chromatography, and distillation are used to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(4-oxo-3,4-dihydro-5H-pyridazino[4,5-b]indol-5-yl)butanoic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states, often using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can occur at various positions on the pyridazinone and indole rings, using suitable nucleophiles and reaction conditions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride, hydrogen gas with a catalyst.

  • Substitution: Nucleophiles such as amines, alcohols, or halides; reaction conditions may vary depending on the specific substitution reaction.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids or ketones.

  • Reduction Products: Reduced forms, such as alcohols or amines.

  • Substitution Products: Substituted derivatives with various functional groups attached to the pyridazinone or indole rings.

Scientific Research Applications

2-(4-oxo-3,4-dihydro-5H-pyridazino[4,5-b]indol-5-yl)butanoic acid has found applications in several scientific research areas:

  • Chemistry: The compound serves as a versatile intermediate in organic synthesis, facilitating the construction of more complex molecules.

  • Biology: It has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

  • Medicine: Research has explored its use as a therapeutic agent, particularly in the development of drugs targeting various diseases.

  • Industry: The compound's unique properties make it valuable in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(4-oxo-3,4-dihydro-5H-pyridazino[4,5-b]indol-5-yl)butanoic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, in the context of anticancer activity, the compound may inhibit key enzymes or signaling pathways involved in cancer cell proliferation and survival. The exact mechanism can vary depending on the biological context and the specific derivatives of the compound.

Comparison with Similar Compounds

2-(4-oxo-3,4-dihydro-5H-pyridazino[4,5-b]indol-5-yl)butanoic acid is structurally similar to other pyridazinone and indole derivatives, such as:

  • Carboline derivatives: These compounds share the indole core and exhibit similar biological activities.

  • Hydrazide-based pyridazino[4,5-b]indole derivatives: These compounds have been studied for their potential as PI3K inhibitors in cancer therapy.

Uniqueness: What sets this compound apart from its analogs is its specific substitution pattern and the presence of the butanoic acid group, which can influence its biological activity and chemical reactivity.

Conclusion

This compound is a multifaceted compound with significant potential in scientific research and industrial applications. Its unique structure and diverse reactivity make it a valuable tool in the development of new drugs, agrochemicals, and other chemical products. Ongoing research continues to uncover new applications and mechanisms of action for this intriguing compound.

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